Product packaging for Ancremonam(Cat. No.:CAS No. 1810051-96-7)

Ancremonam

Cat. No.: B608765
CAS No.: 1810051-96-7
M. Wt: 518.5 g/mol
InChI Key: FWTGYTRQUBRVDW-NRABZWKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Novel Antimicrobial Agents in Addressing Resistance

Antimicrobial resistance occurs when microorganisms evolve mechanisms to withstand the effects of drugs designed to kill or inhibit their growth, rendering previously effective treatments ineffective. mdpi.com This phenomenon leads to increased morbidity, mortality, prolonged hospital stays, and higher healthcare costs. mdpi.com The rapid emergence and global spread of multidrug-resistant (MDR) bacteria have underscored the urgent need for innovative treatment strategies and the development of new classes of antimicrobial agents. aimspress.cominsightsjhr.comresearchgate.net Addressing AMR requires a multifaceted approach, including the development of alternative therapies and combination strategies. aimspress.com Novel agents with unique mechanisms of action or enhanced stability against resistance mechanisms are crucial to replenish the dwindling arsenal (B13267) of effective antibiotics and combat the growing threat posed by resistant pathogens like the ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). researchgate.netfrontiersin.org

Historical Development and Classification of Monobactam Antibiotics

Monobactams represent a distinct class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, unlike the fused bicyclic systems found in penicillins and cephalosporins. guidetopharmacology.orgslideshare.net The historical development of monobactams began with the isolation of naturally occurring compounds from bacteria. Nocardicin A, a monocyclic β-lactam, was discovered in 1976 from the bacterium Nocardia uniformis. wikipedia.orgguidetopharmacology.orgsrce.hr Subsequently, sulfazecin (B1681187) and isosulfazecin (B608137) were isolated from Pseudomonas strains. srce.hr These early natural monobactams, while structurally unique, generally exhibited poor antibacterial properties and were not clinically useful as antibiotics on their own. nih.gov However, their ability to interact with bacterial penicillin-binding proteins (PBPs) and interfere with cell wall synthesis highlighted their potential. nih.gov

The focus of monobactam development then shifted towards synthesizing derivatives with improved antibacterial activity. nih.gov Aztreonam (B1666516) was the first synthetic monocyclic β-lactam antibiotic to achieve clinical use, approved in the United States in 1986. srce.hrwikipedia.org Aztreonam is primarily active against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, by binding to penicillin-binding protein-3 (PBP-3). slideshare.netwikipedia.orgmims.comontosight.ai A key feature of monobactams, including aztreonam, is their intrinsic stability against metallo-β-lactamases (MBLs), a class of enzymes that hydrolyze other β-lactams and pose a significant resistance mechanism in Gram-negative bacteria. srce.hrmedkoo.commdpi.comresearchgate.net Monobactams are classified within the broader category of β-lactam antibiotics, distinguished by their unique monocyclic structure. guidetopharmacology.orgslideshare.netmed.or.jp

Ancremonam's Position within Contemporary Antimicrobial Discovery Efforts

This compound, also known by its development codes LYS228 and BOS228, is a synthetic monobactam antibiotic that has been developed in response to the increasing prevalence of multidrug-resistant Enterobacteriaceae, particularly carbapenem-resistant Enterobacteriaceae (CRE). guidetopharmacology.orgmedkoo.commdpi.comguidetomalariapharmacology.orgportico.orgwho.int It represents a contemporary effort to develop novel agents that can overcome the limitations of existing antibiotics, including earlier monobactams like aztreonam. mdpi.com

A significant challenge with first-generation monobactams like aztreonam is their susceptibility to hydrolysis by serine β-lactamases (SBLs), which are often co-expressed with MBLs in clinical isolates, limiting their effectiveness against such strains. medkoo.commdpi.comresearchgate.net this compound was specifically designed to address this limitation. mdpi.com The rationale behind its development was to maintain the intrinsic stability against MBLs (such as NDM, VIM, and IMP) while incorporating modifications to ensure activity in the presence of SBLs, including KPC and OXA-48 enzymes. mdpi.comnih.gov This dual stability profile positions this compound as a promising candidate for treating infections caused by bacteria producing a wide range of β-lactamases. mdpi.comnih.gov

This compound is currently in Phase 2 clinical development, indicating its progression through the rigorous process of evaluating novel antimicrobial compounds. mdpi.comwho.intguidetopharmacology.org Its development is part of the active research landscape focused on discovering and developing new therapeutic options to combat the critical threat posed by drug-resistant bacterial infections. researchgate.netfrontiersin.orgmdpi.com

Data Table: Key Characteristics of Selected Monobactams

Compound NameClassificationOriginActivity SpectrumStability Against MBLsStability Against SBLsPubChem CID
Nocardicin AMonobactam (natural)Nocardia uniformisLimited (not clinically useful as antibiotic alone)Intrinsically stableSusceptible6400657 nih.gov
AztreonamMonobactam (synthetic)Derived from Chromobacterium violaceumAerobic Gram-negative bacteriaIntrinsically stableSusceptible5742832 rcsb.org
This compound (LYS228, BOS228)Monobactam (synthetic)SyntheticCarbapenem-resistant Enterobacteriaceae (CRE)StableStable118379834 nih.gov

Detailed Research Findings:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N6O10S2 B608765 Ancremonam CAS No. 1810051-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxycyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O10S2/c17-14-18-7(6-33-14)9(20-32-16(1-2-16)13(25)26)11(23)19-10-8(5-21-3-4-31-15(21)27)22(12(10)24)34(28,29)30/h6,8,10H,1-5H2,(H2,17,18)(H,19,23)(H,25,26)(H,28,29,30)/b20-9-/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTGYTRQUBRVDW-NRABZWKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CN4CCOC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@H](N(C3=O)S(=O)(=O)O)CN4CCOC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810051-96-7
Record name Ancremonam [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1810051967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANCREMONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29H7N9XI1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Ancremonam

General Synthetic Pathways to the Ancremonam Core Structure

The core structure of this compound, the monocyclic β-lactam ring, is a key element of its biological activity. Synthetic strategies for assembling this core often involve the formation of the four-membered ring through various cyclization reactions.

The synthesis of this compound involves the preparation of key precursors that are subsequently coupled to form the final molecule. One important intermediate is a cyclopropane (B1198618) derivative with an aminooxy group. The condensation of 1-hydroxycyclopropanecarboxylic acid with benzhydryl bromide, followed by treatment with (aminooxy)(diphenyl)phosphine oxide, yields benzhydryl 1-(aminooxy)cyclopropanecarboxylate portico.org. This intermediate, or its hydrolyzed form 1-(aminooxy)cyclopropane-1-carboxylic acid, serves as a crucial building block portico.org.

Another key component is an oxo(1,3-thiazol-4-yl)acetic acid derivative portico.org. The synthesis of the azetidinone core itself often involves the derivation of amino acids or related compounds nih.govupjs.sk. For instance, the construction of 2,3-diamino acids follows synthetic principles elaborated from chiral amino acids upjs.sk.

The assembly of the monobactam core and the subsequent coupling reactions require specific reaction conditions and often involve the use of catalysts. The condensation of 1-hydroxycyclopropanecarboxylic acid with benzhydryl bromide can be carried out using DBU in toluene (B28343) portico.org. The subsequent treatment with (aminooxy)(diphenyl)phosphine oxide is performed in the presence of t-BuONa in THF portico.org.

The coupling of the aminooxy intermediate with the oxo(1,3-thiazol-4-yl)acetic acid derivative to form an imine can be achieved in refluxing THF/EtOAc or MeOH portico.org. The formation of the β-lactam ring itself can involve cycloaddition reactions srce.hr. In some synthetic routes to monocyclic β-lactams with aliphatic substituents at the C4 position, imine condensation reactions are carried out on ice and used directly, while the cycloaddition reaction is performed at room temperature srce.hr.

Key Precursor Synthesis and Intermediate Derivation

Targeted Chemical Optimization Strategies for Enhanced Activity

Chemical optimization strategies for monobactams like this compound focus on modifying the structure to enhance desired properties, such as increased stability against β-lactamases and improved antibiotic activity nih.govresearchgate.net.

A prominent feature of synthetic monobactams, including this compound, is the introduction of substituents at the C4 position of the azetidinone moiety nih.govresearchgate.net. This structural modification has been shown to improve both stability against serine β-lactamases and antibiotic activity nih.govresearchgate.net. While naturally occurring monobactams often lack a substituent at this position, synthetic counterparts like this compound feature this modification nih.gov.

Molecular Mechanisms of Action of Ancremonam

Inhibition of Bacterial Cell Wall Synthesis Pathways

Bacterial cell walls are crucial for maintaining cellular integrity and shape, particularly the peptidoglycan layer libretexts.orgcreative-biolabs.comsigmaaldrich.com. The synthesis of peptidoglycan involves a series of enzymatic reactions, including the cross-linking of glycan strands by transpeptidases libretexts.orgcreative-biolabs.comresearchgate.net. Ancremonam, as a β-lactam antibiotic, interferes with these final stages of peptidoglycan synthesis libretexts.orgresearchgate.net. By inhibiting the enzymes responsible for cross-linking, this compound weakens the bacterial cell wall, ultimately leading to cell lysis and bacterial death libretexts.orgpmlive.comcreative-biolabs.comsigmaaldrich.com.

Specific Interaction with Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes that play vital roles in peptidoglycan synthesis and remodeling libretexts.orgresearchgate.netwikipedia.org. They are the primary targets of β-lactam antibiotics libretexts.orgwikipedia.org. This compound, like other β-lactams, binds to the active site of PBPs, forming a stable acyl-enzyme intermediate that inactivates the enzyme wikipedia.org. This binding mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate sigmaaldrich.comresearchgate.netwikipedia.org.

Binding Affinity to Penicillin-Binding Protein 3 (PBP3)

Monobactams, including this compound, are known to primarily target PBP3 researchgate.netshutterstock.comshutterstock.com. PBP3 is a key enzyme involved in septum formation during bacterial cell division nih.gov. High affinity binding of this compound to PBP3 disrupts this process, leading to the formation of elongated, filamentous bacteria that are unable to divide effectively nih.gov. Research indicates that this compound inhibits bacterial peptidoglycan synthesis primarily through the inhibition of PBP3 shutterstock.comshutterstock.com. Studies on aztreonam (B1666516), a related monobactam, have shown a very high affinity for PBP3 in various Gram-negative bacteria nih.gov.

Engagement with Other Penicillin-Binding Proteins (PBP1a, PBP1b)

While PBP3 is the primary target, β-lactam antibiotics can also interact with other PBPs, such as PBP1a and PBP1b nih.govbiorxiv.org. PBP1a and PBP1b are high-molecular-weight, bifunctional PBPs that possess both transglycosylase and transpeptidase activities, contributing to cell elongation and division biorxiv.orgelifesciences.orgnih.gov. Although monobactams like aztreonam show high affinity for PBP3, their affinity for PBP1a is typically moderate, and poor for PBP1b nih.gov. This compound, being a monobactam, is expected to follow a similar pattern of PBP binding, with a primary focus on PBP3, though specific detailed binding data for this compound across the full range of PBPs (PBP1a, PBP1b, PBP2, PBP4, etc.) may vary.

Data on PBP binding for a related monobactam (Aztreonam) provides context for monobactam interactions:

PBP TargetBinding Affinity (Aztreonam)Effect on Bacteria
PBP3Very HighFilamentation (Septation)
PBP1aModerateCell Elongation
PBP1bPoorCell Elongation/Division
PBP2, PBP4, PBP5/6PoorVarious roles

Note: This table reflects data for Aztreonam and serves as a general illustration for monobactam PBP interactions. Specific affinities for this compound may differ. nih.gov

Enzymatic Stability Profile Against β-Lactamases

A significant challenge in the efficacy of β-lactam antibiotics is their degradation by bacterial β-lactamases mdpi.comnih.govnih.gov. This compound has demonstrated notable stability against a broad spectrum of β-lactamases, including both serine and metallo-β-lactamases guidetopharmacology.orgguidetopharmacology.orgmdpi.comportico.org. This stability is a key feature contributing to its activity against resistant bacterial strains portico.org.

Resistance to Serine β-Lactamases (SBLs)

Serine β-lactamases (SBLs) hydrolyze the β-lactam ring through a serine residue in their active site mdpi.comnih.govpreprints.org. This compound has shown resistance to hydrolysis by various SBLs guidetopharmacology.orgguidetopharmacology.orgmdpi.comportico.org. This includes resistance to extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases portico.org.

Class A Carbapenemases (e.g., KPC)

Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), are a significant type of SBL that can hydrolyze carbapenems and other β-lactams, posing a major challenge in treating infections caused by CRE mdpi.comnih.govfrontiersin.org. This compound has demonstrated stability and activity against bacterial strains producing Class A carbapenemases, including KPC mdpi.comportico.org. This resistance to KPC-mediated hydrolysis is a crucial aspect of this compound's potential for treating infections caused by these resistant pathogens mdpi.comportico.org.

This compound's stability against various β-lactamase classes contributes to its broad-spectrum activity against resistant Gram-negative bacteria. guidetopharmacology.orgguidetopharmacology.orgmdpi.comportico.org

β-Lactamase ClassExamplesThis compound Stability
Class A SBLsESBLs, KPCStable
Class C SBLsAmpCStable
Class D SBLsOXA-48-likeStable
Class B MBLsNDM, VIM, IMPStable

Note: This table summarizes information regarding this compound's reported stability against different β-lactamase classes. guidetopharmacology.orgguidetopharmacology.orgmdpi.comportico.orgasm.org

Class D Carbapenemases (e.g., OXA-48-like enzymes)

Class D β-lactamases, also known as oxacillinases (OXA), are a group of SBLs characterized by their ability to hydrolyze oxacillin (B1211168) and, importantly, include enzymes with carbapenemase activity, such as OXA-48 and its variants. wikipedia.orgnih.govmdpi.com These enzymes pose a significant threat due to their increasing prevalence and ability to hydrolyze carbapenems, often mediating resistance that is difficult to treat. researchgate.netnih.gov this compound has demonstrated activity against OXA-48 enzymes. mdpi.com The mechanism typically involves the formation of a covalent intermediate with the active-site serine residue of the enzyme, similar to the interaction of β-lactam antibiotics with penicillin-binding proteins (PBPs) or SBLs. mdpi.comwikipedia.org While Class D enzymes can vary in their substrate profiles and inhibition patterns, this compound's activity against OXA-48 indicates its capacity to inactivate this specific type of carbapenem-hydrolyzing SBL. mdpi.commdpi.com

Extended-Spectrum β-Lactamases (ESBLs) and AmpC types

Extended-Spectrum β-Lactamases (ESBLs) are predominantly Class A SBLs that confer resistance to penicillins and expanded-spectrum cephalosporins but are typically inhibited by common β-lactamase inhibitors like clavulanic acid. mdpi.comexeterlaboratory.combsac.org.uk AmpC β-lactamases (Class C) are also SBLs that hydrolyze cephalosporins, cephamycins, and monobactams and are generally not inhibited by clavulanic acid. mdpi.comexeterlaboratory.commdpi.com The co-production of ESBLs and AmpC enzymes further complicates treatment options. mdpi.com this compound was developed with the objective of ensuring activity against SBLs. mdpi.com This implies a mechanism that allows this compound to resist hydrolysis by or inhibit these enzymes, thereby preserving its antibacterial activity against strains producing ESBLs and AmpC types. mdpi.comguidetopharmacology.org Detailed research findings on the specific inhibitory profiles (e.g., IC50 values) of this compound against a broad panel of ESBL and AmpC enzymes would further elucidate the extent and potency of this activity.

Resistance to Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases (MBLs) are a distinct class of β-lactamases (Class B) that utilize one or two zinc ions in their active site to hydrolyze the β-lactam ring. wikipedia.orgnih.govmdpi.com Unlike SBLs, MBLs are not inhibited by available clinical SBL inhibitors such as clavulanic acid, sulbactam, tazobactam, or avibactam (B1665839). nih.gov Their ability to hydrolyze carbapenems, often considered last-resort antibiotics, makes MBL-producing bacteria particularly challenging to treat. mdpi.com

Preclinical Efficacy and Activity Spectrum of Ancremonam

In Vitro Antimicrobial Activity against Multidrug-Resistant Bacterial Strains

In vitro studies have shown that Ancremonam possesses significant antimicrobial activity against a broad spectrum of Enterobacteriaceae, including those producing extended-spectrum β-lactamases (ESBLs), serine-β-lactamases (SBLs), and metallo-β-lactamases (MBLs). portico.org This activity profile is particularly relevant in the context of rising resistance to conventional β-lactam antibiotics.

Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)

This compound has shown potent activity against Carbapenem-Resistant Enterobacteriaceae (CRE). medkoo.comguidetomalariapharmacology.org This is a critical attribute given the significant public health threat posed by CRE infections. Its stability against various carbapenemases, including both metallo- and serine β-lactamases, contributes to its efficacy against these difficult-to-treat strains. guidetomalariapharmacology.org

Susceptibility Profiles of Specific Bacterial Pathogens (e.g., Escherichia coli, Klebsiella pneumoniae)

This compound has demonstrated in vitro efficacy against clinical strains of Escherichia coli and Klebsiella pneumoniae harboring different ESBL-, MBL-, and SBL-producing genes. portico.org These pathogens are common causes of infections and frequently exhibit multidrug resistance. Studies have evaluated the susceptibility profiles of E. coli and K. pneumoniae isolates to various antibiotics, highlighting the challenge posed by resistant strains. nih.govnih.govajol.infopreprints.org this compound's activity against these resistant isolates underscores its potential as a therapeutic option.

While specific comprehensive MIC tables for this compound across a wide range of strains were not extensively detailed in the provided snippets, the reported activity against strains expressing various resistance mechanisms indicates a broad spectrum within the Enterobacteriaceae family. portico.orgmedkoo.comguidetomalariapharmacology.org

Bactericidal Properties and Time-Kill Kinetics

Time-kill kinetics assays are used to determine the rate and extent of bacterial killing by an antimicrobial agent, distinguishing between bactericidal and bacteriostatic activity. emerypharma.com Bactericidal activity is typically defined as a ≥3 log₁₀ reduction in bacterial count within a specified timeframe. emerypharma.com While detailed time-kill kinetics data specifically for this compound were not provided in the search results, its potent activity against susceptible strains suggests a bactericidal effect, consistent with the mechanism of action of β-lactam antibiotics which target bacterial cell wall synthesis. Studies on time-kill kinetics for other antimicrobial agents illustrate how these assays demonstrate concentration-dependent and time-dependent killing profiles. ajol.infomdpi.comajol.info

Comparative Efficacy against Phenotypic and Genotypic Resistance Markers

This compound's efficacy has been evaluated against bacterial strains exhibiting various phenotypic and genotypic resistance markers, particularly those related to β-lactamase production. It is reported to be potent in the presence of all classes of β-lactamases and shows potent activity against CRE. medkoo.com this compound is stable against Ambler class A (ESBL, KPC), B (IMP, VIM, NDM), C (AmpC), and D (OXA-48-like) enzymes. nih.gov This broad stability against diverse β-lactamase types is a key advantage in overcoming common resistance mechanisms in Gram-negative bacteria. portico.orgguidetomalariapharmacology.orgnih.govresearchgate.netmdpi.com

In Vivo Efficacy in Non-Human Infection Models

Preclinical evaluation of this compound has included assessment of its efficacy in non-human infection models to understand its activity within a living system. portico.orgwho.int Non-human infection models are crucial for evaluating the potential of new antimicrobial agents before clinical trials. lstmed.ac.ukplos.org

Efficacy in Murine Thigh Infection Models

This compound has demonstrated in vivo efficacy in murine thigh infection models. portico.orgwho.int These models are commonly used to assess the effectiveness of antibiotics against bacterial infections in a controlled setting. Studies have shown this compound's efficacy in both immunocompetent and neutropenic murine thigh infection models challenged with strains such as Klebsiella pneumoniae producing KPC-2 or NDM-1. portico.orgresearchgate.net Pre-treatment with uranyl nitrate (B79036) in these models was utilized to mimic human-like pharmacokinetic profiles by inducing declined renal function, and this treatment considerably shifted the calculated static doses of this compound. portico.orgresearchgate.net In one study, this compound showed almost similar efficacy in immunocompetent and neutropenic conditions against K. pneumoniae ATCC 43816, with a modest difference in the calculated static dose. portico.org Furthermore, in a murine neutropenic thigh infection model, a specific dose of this compound reduced bacterial burden, demonstrating superiority over meropenem (B701) against a K. pneumoniae strain. portico.org

Bacterial StrainModel TypeKey Resistance MechanismOutcome (vs. Control/Comparator)Citation
E. coli (various)Murine thighESBL, MBL, SBLDemonstrated in vivo efficacy portico.org
K. pneumoniae (various)Murine thighESBL, MBL, SBLDemonstrated in vivo efficacy portico.org
K. pneumoniae ATCC 43816Immunocompetent/Neutropenic murine thighNot specified (likely susceptible or baseline resistant)Similar efficacy in both conditions, modest difference in static dose portico.org
K. pneumoniae UNT170-1Neutropenic murine thighCarbapenemaseReduced bacterial burden, superior to meropenem portico.org
K. pneumoniaeNeutropenic murine thighKPC-2 or NDM-1Efficacious; static doses shifted with uranyl nitrate pretreatment researchgate.net

This compound also exhibited in vivo efficacy in a murine ascending pyelonephritis model infected with K. pneumoniae UNT170-1, showing a dose-dependent reduction in bacterial burden in the kidney, urine, and urinary bladder. portico.org

Efficacy in Murine Ascending Pyelonephritis Models

The in vivo efficacy of this compound has been evaluated in murine models of ascending pyelonephritis, particularly against infections caused by carbapenem-resistant Klebsiella pneumoniae strains portico.orgresearchgate.net. Ascending pyelonephritis models in mice involve introducing bacteria into the bladder, leading to infection that ascends to the kidneys nih.govnih.gov.

In a murine ascending pyelonephritis model infected with K. pneumoniae UNT170-1 strain, this compound demonstrated dose-dependent efficacy portico.org. A daily dose of 1620 mg/kg of this compound significantly reduced the bacterial burden in the kidneys, urine, and urinary bladder portico.org. Specifically, this dose reduced bacterial load by up to 3.85 ± 0.14 log10 CFU in the kidney, 2.92 log10 CFU in the urine, and 0.74 log10 CFU in the urinary bladder portico.org.

Another study evaluated this compound's efficacy against carbapenem-resistant K. pneumoniae (expressing KPC-2 or NDM-1) in humanized murine neutropenic thigh and ascending pyelonephritis models portico.org. Due to high renal clearance of this compound in rodents, a pretreatment with uranyl nitrate was administered to mimic human-like pharmacokinetic profiles by inducing a decline in renal function portico.org. While this pretreatment enhanced efficacy in the neutropenic thigh model, this compound also showed efficacy in the ascending pyelonephritis model against K. pneumoniae UNT170-1 portico.org. A dose of 351 mg/kg/day of this compound reduced the bacterial burden by up to 1 log10 CFU, whereas a 300 mg/kg/day dose of meropenem was ineffective, resulting in a 1.41 ± 0.12 log10 CFU increase in bacterial load after 24 hours portico.org.

The studies indicate that this compound can reduce bacterial load in the kidneys and urinary tract in murine models of ascending pyelonephritis caused by resistant Enterobacteriaceae strains portico.orgresearchgate.net.

Summary of Efficacy Data in Murine Ascending Pyelonephritis Models

Model PathogenThis compound Dose (mg/kg/day)Bacterial Burden Reduction (log10 CFU) - KidneyBacterial Burden Reduction (log10 CFU) - UrineBacterial Burden Reduction (log10 CFU) - Urinary BladderComparator and OutcomeSource
K. pneumoniae UNT170-11620Up to 3.85 ± 0.14Up to 2.92Up to 0.74Not specified in this context portico.org
K. pneumoniae UNT170-1351Up to 1Not specifiedNot specifiedMeropenem (300 mg/kg/day) ineffective (1.41 ± 0.12 log10 increase) portico.org

Note: The data presented in this table are derived from the cited preclinical studies in murine models of ascending pyelonephritis and are for illustrative purposes based on the available information.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Azetidinone Ring Substitutions on Antimicrobial Efficacy

The azetidinone ring, the core β-lactam structure, is essential for the antimicrobial activity of monobactams and other β-lactam antibiotics. derpharmachemica.commdpi.com The biological activity of β-lactam antibiotics relies on the integrity of this four-membered ring. derpharmachemica.com Substitutions on the azetidinone ring can significantly impact antimicrobial efficacy. For monobactams, the sulfonic acid group at the N1 position of the β-lactam nucleus is considered essential for activity. researchgate.net While general studies on azetidinone derivatives show that the substitution pattern can have a major effect on activity, specific detailed research findings on the impact of various substitutions directly on the azetidinone ring of Ancremonam itself were not extensively detailed in the search results. medcraveonline.com However, research on other monobactams and azetidinone-containing compounds indicates that the nature and position of substituents on the azetidinone ring can influence interactions with bacterial targets and enzymes. derpharmachemica.commdpi.commedcraveonline.comxiahepublishing.com

Influence of Cyclopropyl (B3062369) Ring Modifications on β-Lactamase Stability

This compound's side chain includes a cyclopropane (B1198618) ring. guidetopharmacology.orguni.lunih.gov Modifications to this cyclopropyl ring can potentially influence the molecule's stability against β-lactamases, enzymes produced by bacteria that hydrolyze the β-lactam ring and confer resistance. bmglabtech.com this compound is noted for its stability against both metallo- and serine β-lactamases, including carbapenemases, ESBLs, and AmpC types. guidetopharmacology.orgguidetopharmacology.orgresearchgate.net While the search results highlight this compound's inherent stability, specific detailed studies focusing solely on the impact of modifications to the cyclopropyl ring on this stability were not prominently featured. However, the presence of the cyclopropyl group as part of the complex side chain is likely a contributing factor to its unique properties, including its enhanced stability compared to some other monobactams.

Correlation between Molecular Structure and PBP Binding Affinity

β-Lactam antibiotics exert their effect by binding to penicillin-binding proteins (PBPs), which are crucial enzymes involved in bacterial cell wall synthesis. bmglabtech.comnih.govmdpi.com The affinity and selectivity of a β-lactam for specific PBPs are key determinants of its antibacterial spectrum and potency. nih.govmdpi.com this compound, like Aztreonam (B1666516), primarily targets penicillin-binding protein 3 (PBP3) in Enterobacterales. researchgate.netnih.govwikipedia.org Research indicates that this compound binds to PBP3 similarly to Aztreonam, in addition to exhibiting weak binding to PBP1a and PBP1b of Enterobacterales. researchgate.net The structural features of this compound, including its side chain, are responsible for its interaction profile with different PBPs. The aminothiazole ring, a common feature in the side chain of many potent monobactams and cephalosporins, including this compound and Aztreonam, is known to fit into a specific pocket in the active site of B3-PBPs like PBP3, contributing to high affinity. oup.commdpi.com

Comparative Analysis of this compound Analogs with Parent Monobactams (e.g., Aztreonam)

This compound is a synthetic analog that builds upon the monobactam scaffold, with Aztreonam being a well-established parent monobactam. oup.comresearchgate.netwikipedia.org Comparisons between this compound and Aztreonam highlight the structural modifications in this compound that confer improved properties, particularly regarding β-lactamase stability. While Aztreonam is resistant to many β-lactamases, it is susceptible to certain types, including metallo-β-lactamases (MBLs) and some serine carbapenemases. researchgate.netnih.govwikipedia.org this compound, in contrast, demonstrates stability against both metallo- and serine β-lactamases, including KPCs and NDM types, which are major contributors to carbapenem (B1253116) resistance in Enterobacteriaceae. guidetopharmacology.orgguidetopharmacology.orgresearchgate.net

In terms of antibacterial activity against Gram-negative bacteria, this compound has shown potent activity against CRE, including isolates expressing ESBLs, KPCs, and MBLs. guidetopharmacology.orgguidetopharmacology.orgresearchgate.net Comparative studies with Aztreonam have shown that this compound can be significantly more active against certain resistant strains. For instance, some monocarbam-siderophore conjugates, which are related to monobactams, have shown remarkably improved activity against P. aeruginosa compared to Aztreonam. researchgate.net While direct head-to-head MIC data for a broad panel comparing this compound and Aztreonam across various isolates were not presented in detail in the search results, the reported activity of this compound against resistant strains that are problematic for Aztreonam underscores the success of the molecular design in overcoming specific resistance mechanisms. researchgate.net

The structural differences, particularly in the side chain incorporating the cyclopropyl and oxazolidinone moieties in this compound compared to the tert-butyl group in Aztreonam's oxyimino moiety, are key to understanding the differences in their β-lactamase stability profiles and potentially their PBP binding characteristics beyond PBP3. guidetopharmacology.orguni.lunih.govnih.govnih.gov

Analytical and Biochemical Characterization of Ancremonam

Spectrometric and Chromatographic Methods for Identification and Purity Assessment

The identification and assessment of the purity of Ancremonam rely on a combination of advanced spectrometric and chromatographic techniques. These methods provide detailed information about the compound's molecular structure and the presence and quantity of impurities.

Spectrometric methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental for confirming the chemical structure of this compound and identifying related impurities. srce.hralwsci.compharmtech.comnih.gov NMR spectroscopy provides insights into the arrangement of atoms within the molecule based on the magnetic properties of atomic nuclei, yielding characteristic spectra (e.g., ¹H NMR and ¹³C NMR) that serve as a unique fingerprint for this compound. srce.hr Mass spectrometry, often coupled with chromatographic separation, determines the molecular weight of this compound and its fragments, aiding in the confirmation of its elemental composition and the identification of impurities by their mass-to-charge ratios (m/z). researchgate.netuni.lualwsci.compharmtech.comnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, further increasing confidence in structural assignments. nih.gov

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method, often considered a gold standard in drug purity analysis due to its precision and versatility. alwsci.comnih.gov Various modes of HPLC, such as reversed-phase HPLC, can be employed depending on the physico-chemical properties of this compound and its potential impurities. alwsci.comnih.gov The method involves separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase, followed by detection (e.g., using UV/Vis detection or mass spectrometry). nih.govnih.gov The purity is typically determined by calculating the percentage of the this compound peak area relative to the total peak area in the chromatogram. Ultra-High-Performance Liquid Chromatography (UPLC) offers enhanced speed and resolution compared to conventional HPLC, which can be beneficial for complex samples or high-throughput analysis. nih.gov Thin-layer chromatography (TLC) and column chromatography are also utilized, particularly during the synthesis and purification stages, for monitoring reaction progress and isolating the target compound. srce.hr

The combination of these techniques allows for robust identification and purity assessment. For instance, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) provides both separation and highly specific detection, enabling the identification and quantification of trace impurities. researchgate.netalwsci.com

The data generated from these methods typically includes:

MethodType of Data ObtainedApplication for this compound
NMR Spectroscopy Chemical shifts, coupling constants, peak integralsStructural confirmation, identification of isomers/impurities
Mass Spectrometry (MS) Molecular ion mass, fragment ionsMolecular weight confirmation, identification of impurities
HPLC/UPLC Retention times, peak areas, chromatographic profilesPurity determination, separation of impurities, quantification
TLC/Column Chromatography Retention factor (Rf) values, visual separation bandsReaction monitoring, purification steps

Biochemical Assays for Enzyme Inhibition Kinetics

This compound exerts its antibacterial activity by targeting bacterial penicillin-binding proteins (PBPs), particularly PBP3. srce.hrfarmaceut.orgresearchgate.netmedchemexpress.com Understanding the kinetics of this compound's inhibition of these enzymes is critical to characterizing its mechanism of action. Biochemical assays are employed to measure the interaction between this compound and its target enzyme(s) and to determine key kinetic parameters.

The thioester assay is a method used to evaluate the inhibitory effect of compounds, such as monocyclic β-lactams, on enzymes like PBPs that follow a two-step covalent binding mechanism. srce.hrfarmaceut.orgsrce.hr This assay typically utilizes a thioester analog of the enzyme's substrate. srce.hrfarmaceut.orgsrce.hr The hydrolysis of the thioester substrate by the enzyme is coupled with a detection reagent, such as Ellman's reagent (DTNB), which reacts with the released thiol group to produce a chromophore that can be measured spectrophotometrically, often at 412 nm. srce.hrfarmaceut.org In the presence of an inhibitor like this compound, the rate of thioester hydrolysis is reduced, and this reduction is monitored over time to determine the inhibition kinetics. srce.hrfarmaceut.org This assay can provide information about the potency of inhibition and potentially the mechanism (e.g., reversible binding followed by covalent modification). srce.hrfarmaceut.orgwikipedia.org

Fluorescence anisotropy (FA) assays are also valuable tools for studying molecular interactions, including enzyme-inhibitor binding. srce.hrfarmaceut.orgbmglabtech.comraineslab.comnih.govnih.gov This technique measures the change in the rotational mobility of a fluorescent molecule upon binding to a larger molecule, such as a protein. bmglabtech.comraineslab.com In the context of enzyme inhibition studies, a fluorescently labeled probe (e.g., a labeled substrate or a molecule that binds to the enzyme) is used. bmglabtech.comnih.govnih.gov When an inhibitor competes with or displaces the labeled probe from the enzyme binding site, a change in fluorescence anisotropy is observed. bmglabtech.comnih.gov This change can be used to determine the binding affinity of the inhibitor (e.g., Ki) or to screen for inhibitors. bmglabtech.comnih.gov For this compound, an FA assay could be designed using a fluorescently labeled PBP or a fluorescent probe that binds to the active site of PBP3, allowing for the measurement of this compound's binding to the enzyme. nih.gov

These biochemical assays yield kinetic parameters that describe the interaction between this compound and its target enzyme(s). Key parameters include:

Kinetic ParameterDescriptionAssay Method Used to Determine
IC₅₀ Concentration of inhibitor required for 50% inhibition of enzyme activityThioester assay, other activity assays sigmaaldrich.com
Kᵢ Dissociation constant for the inhibitor-enzyme complex (for reversible inhibition)Fluorescence anisotropy assay, kinetic analysis wikipedia.orgsigmaaldrich.comnumberanalytics.com
kinact Rate constant for the irreversible inactivation of the enzyme by the inhibitorThioester assay (for covalent inhibitors) srce.hrfarmaceut.orgsrce.hr
Km Michaelis constant (substrate concentration at half Vmax) - affected by some inhibitorsThioester assay (analysis of substrate kinetics) sigmaaldrich.comkhanacademy.orgnih.gov
Vmax Maximum reaction velocity - affected by some inhibitorsThioester assay (analysis of reaction rate) sigmaaldrich.comkhanacademy.orgnih.gov

Analysis of the data from these assays, often using Michaelis-Menten or Lineweaver-Burk plots for reversible inhibition or specific equations like the Morrison equation for tight-binding inhibitors, helps to elucidate the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the potency of this compound as an enzyme inhibitor. wikipedia.orgnumberanalytics.comkhanacademy.orgnih.gov

Methodologies for Protein Expression and Purification in Mechanistic Studies

Mechanistic studies investigating how this compound interacts with its target enzymes, such as PBPs, require access to highly pure preparations of these proteins. Recombinant protein expression and purification techniques are indispensable for this purpose.

The process typically begins with the cloning of the gene encoding the target protein (e.g., a specific bacterial PBP) into an expression vector. cnr.it This vector is then introduced into a suitable host organism, commonly Escherichia coli, for protein expression. cnr.itnih.govneb.cnneb.comfrontiersin.org Various expression systems and strategies are available to optimize protein yield and solubility, including the use of different E. coli strains and fusion tags. cnr.itneb.cnneb.comfrontiersin.org Fusion tags, such as His-tags or Maltose-Binding Protein (MBP) tags, can enhance protein solubility and facilitate purification. neb.cnneb.comfrontiersin.org

Following expression, the cells are harvested and lysed to release the target protein. cnr.itneb.cn The purification process typically involves multiple chromatographic steps to isolate the target protein from other cellular components and impurities. cnr.itneb.cnfrontiersin.org Affinity chromatography, utilizing the specific binding of a fusion tag to a ligand immobilized on a stationary phase (e.g., Ni-NTA resin for His-tagged proteins or amylose (B160209) resin for MBP-tagged proteins), is often the initial purification step due to its high selectivity. cnr.itneb.cnneb.comfrontiersin.org

Subsequent purification steps may include other chromatographic techniques based on different protein properties:

Size Exclusion Chromatography (SEC): Separates proteins based on their size. pharmtech.comcnr.it

Ion-Exchange Chromatography (IEX): Separates proteins based on their charge. pharmtech.comcnr.it

Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity. pharmtech.comcnr.it

Automated systems like Fast Protein Liquid Chromatography (FPLC) are commonly used to perform these chromatographic separations efficiently and reproducibly. cnr.it Protein purity at each stage of purification is typically monitored using techniques such as SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE). srce.hr Highly pure protein is essential for accurate biochemical and structural studies of this compound-enzyme interactions.

Stability Assessment in In Vitro Buffer Systems and Biological Matrices

Assessing the stability of this compound in various environments is crucial for understanding its chemical integrity and predicting its behavior in biological systems. Stability studies are typically conducted in both in vitro buffer systems and relevant biological matrices.

The stability of this compound in in vitro buffer systems is evaluated under different conditions of pH, temperature, and ionic strength to determine its intrinsic chemical stability. srce.hrnih.gov For example, stability in phosphate (B84403) buffer at varying pH values (e.g., pH 7.0 and pH 8.0) can be assessed. srce.hr These studies often involve incubating this compound in the buffer system over a specific time period and monitoring the degradation of the parent compound and the formation of degradation products using analytical techniques like HPLC. srce.hr The percentage of this compound remaining over time is quantified to determine its degradation rate and half-life under the tested conditions. researchgate.net

Stability in biological matrices, such as serum or plasma, is important for understanding how this compound might be affected by enzymes or other components present in these complex environments. nih.gov Assessing stability in biological matrices typically involves spiking this compound into the matrix and incubating the mixture under physiological conditions. nih.gov At various time points, samples are processed to extract this compound and its potential degradation products from the matrix, often using techniques like solid-phase extraction (SPE). nih.gov The extracted samples are then analyzed by sensitive and specific methods, such as LC-MS/MS, to quantify the remaining this compound. researchgate.netnih.gov Stability in other biological matrices, such as urine, may also be assessed depending on the compound's intended use or elimination pathway. nih.gov

The data from stability studies provide insights into the factors that influence this compound's degradation and help inform appropriate storage conditions and formulation strategies.

Typical data presented in stability studies include:

Condition TestedMatrix TypeAnalytical MethodData Measured
Varying pH and Temperature In Vitro BufferHPLCPercentage of this compound remaining over time
Physiological Conditions Biological MatricesLC-MS/MS (with SPE)Concentration of this compound over time

These comprehensive analytical and biochemical characterization studies provide a foundation for understanding the properties, quality, and mechanism of action of this compound.

Computational and Theoretical Investigations of Ancremonam

Molecular Docking Simulations for PBP and β-Lactamase Interactions

Molecular docking simulations are widely used to predict the binding affinity and orientation of a small molecule, such as Ancremonam, within the active site of a target protein, such as penicillin-binding proteins (PBPs) and β-lactamases. nih.govresearchgate.netnih.gov PBPs are bacterial enzymes crucial for peptidoglycan synthesis, the essential component of bacterial cell walls, and are the primary targets of β-lactam antibiotics. mdpi.commdpi.com β-Lactamases, on the other hand, are enzymes produced by bacteria that hydrolyze the β-lactam ring, conferring resistance to these antibiotics. mdpi.com

Studies involving this compound and its interactions with PBPs and β-lactamases utilize docking to model the binding poses and estimate binding energies. This helps to elucidate how this compound interacts with the active sites of these diverse enzymes. For instance, computational studies on related monobactams have revealed the critical role of stereochemistry at chiral centers in their interaction with enzymes like Sfh-I, a serine β-lactamase. These studies showed that less potent stereoisomers were unable to replicate key interactions, largely due to steric constraints within the active site. researchgate.net Similarly, in silico investigations exploring modifications, such as replacing a sulfur atom with oxygen, have indicated altered aromatic interactions with metallo-β-lactamases (MBLs). researchgate.net

Molecular docking provides valuable data on predicted binding affinities, often expressed as docking scores (e.g., kcal/mol). These scores serve as an initial filter in identifying promising interactions. While specific docking scores for this compound were not extensively detailed in the provided search results, the principle applies to understanding its potential to bind to and inhibit both PBPs and β-lactamases, contributing to its activity against resistant strains. guidetopharmacology.orgmdpi.com

In Silico Screening Approaches for Analog Discovery

In silico screening, particularly virtual screening, is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or analogs with desired properties. frontiersin.orgnih.gov For this compound, in silico screening can be employed to discover novel compounds with similar or improved activity against resistant bacteria, potentially with enhanced PBP binding or increased stability against a wider range of β-lactamases.

Structure-based virtual screening involves docking libraries of compounds into the active sites of target proteins (PBPs and β-lactamases) to predict their binding affinities. frontiersin.orgnih.gov Ligand-based virtual screening, on the other hand, utilizes the structural and property information of known active compounds, like this compound, to search for molecules with similar characteristics.

These screening approaches can prioritize compounds for experimental testing, significantly reducing the time and cost associated with traditional drug discovery. frontiersin.org By identifying potential this compound analogs, researchers can explore modifications to the core structure that might lead to improved efficacy, broader spectrum of activity, or altered pharmacokinetic properties. The success of such screenings depends on the quality of the protein structures used and the accuracy of the scoring functions employed in the docking simulations.

Prediction of Molecular Interactions and Structural Dynamics

Understanding the detailed molecular interactions between this compound and its targets, as well as the dynamic behavior of these complexes, is crucial for comprehending its mechanism of action and for rational drug design. Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, providing insights into the stability of protein-ligand complexes, conformational changes, and the nature of interactions over time. nih.govnih.govresearchgate.netacs.orgnih.gov

MD simulations can complement docking studies by providing a more realistic representation of the binding event, accounting for the flexibility of both the ligand and the protein, and the influence of the surrounding environment (e.g., water molecules). nih.govnih.govresearchgate.netacs.orgnih.gov By simulating the this compound-PBP or this compound-β-lactamase complex, researchers can analyze key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces that contribute to binding stability. nih.gov Parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can be calculated from MD trajectories to assess the stability and flexibility of the complex. nih.gov

Furthermore, MD simulations can help to understand the structural dynamics of the enzymes upon binding of this compound, potentially revealing conformational changes that are important for inhibition. Free energy calculations based on MD simulations can also provide a more accurate estimation of the binding affinity compared to docking scores. nih.gov

While specific MD simulation data for this compound were not found in the provided search results, the application of these techniques to β-lactam antibiotics and β-lactamases is well-documented. nih.govnih.gov Studies on other systems demonstrate the utility of MD simulations in refining binding modes, assessing complex stability, and analyzing the dynamic nature of molecular interactions. nih.govnih.govnih.gov

Data Tables

While specific quantitative data from computational studies on this compound were limited in the provided search results, the types of data generated by these methods can be illustrated conceptually.

Computational MethodType of Data GeneratedExample Application for this compound
Molecular Docking SimulationsBinding scores (e.g., kcal/mol), Binding poses, Interaction typesPredicting binding affinity to PBPs and β-lactamases, identifying key interacting residues.
Quantum Chemical CalculationsMolecular geometry, Electronic properties (HOMO/LUMO), Reaction barriersAnalyzing β-lactam ring stability, predicting reactivity with active site serine, conformational analysis.
In Silico ScreeningRanked list of compounds, Predicted activity/binding affinityIdentifying potential this compound analogs with improved properties.
Molecular Dynamics SimulationsRMSD, RMSF, Hydrogen bond analysis, Free binding energyAssessing stability of this compound-target complexes, understanding dynamic interactions over time.

Detailed Research Findings

Based on the search results, some key research findings related to the computational investigation of molecules similar to or in the context of this compound's targets include:

Computational studies on monobactam stereoisomers highlight the importance of stereochemistry for potent enzyme interaction, mediated by specific interactions like sulfur-π interactions and influenced by steric constraints in the active site. researchgate.net

In silico modifications, such as replacing sulfur with oxygen in a related scaffold, can impact interactions with MBLs, suggesting the sensitivity of binding to subtle structural changes. researchgate.net

Molecular docking and dynamics simulations are established methods for studying the binding of β-lactam antibiotics to PBPs and β-lactamases, providing insights into binding affinities, stability, and interaction patterns. nih.govnih.gov Studies on other β-lactams like Ceftobiprole have shown efficient binding to various PBPs and stability in complex with PBP2x. nih.gov

These findings, while not exclusively focused on this compound, demonstrate the types of insights that computational approaches provide in the study of β-lactam antibiotics and their targets, which are directly applicable to the investigation of this compound.

Pharmacokinetic Characterization in Preclinical Models

Absorption and Distribution in Non-Human Organisms

Characterizing the absorption of Ancremonam in preclinical species is a key step in understanding its bioavailability and how it enters the systemic circulation. The route of administration significantly impacts the absorption profile meliordiscovery.com. Distribution studies assess how the compound is subsequently distributed throughout the body's tissues and fluids after absorption ashp.org. The shape of the exposure-time curve can be influenced by distribution to various tissue compartments allucent.com.

While specific detailed data on this compound's absorption and distribution across multiple non-human organisms were not extensively available in the search results, preclinical pharmacokinetic studies are typically conducted in relevant animal models, such as mice and rats, to evaluate these aspects meliordiscovery.comnih.gov. The goal is to determine the delivery and exposure of the therapeutic agent in these species allucent.com.

Metabolic Fate and Excretion Pathways in Preclinical Systems

Preclinical studies evaluate metabolism and excretion to understand the disposition of the drug who.int. While detailed metabolic pathways for this compound in specific preclinical species were not explicitly provided in the search results, drug metabolism is often assessed using in vitro systems like liver S9 fractions and in vivo studies in animals nih.govnih.gov. Excretion studies help determine the primary routes of elimination, which is important for predicting potential drug interactions and informing dosing strategies europa.eu.

Pharmacokinetic Parameter Determination (e.g., Half-Life, Systemic Exposure)

Pharmacokinetic parameters quantify the ADME processes and are essential for characterizing a drug's behavior in a living system ashp.org. Key parameters include half-life (T½), which is the time it takes for the drug concentration to reduce by half, and systemic exposure, often represented by the area under the concentration-time curve (AUC) meliordiscovery.comucl.ac.be. Other parameters include volume of distribution (Vd) and clearance meliordiscovery.comucl.ac.be.

Limited information regarding specific preclinical pharmacokinetic parameters for this compound was found in the immediate search results, other than a mention of its protein plasma binding and comparison to human clinical trial data portico.org. However, preclinical pharmacokinetic studies typically involve determining these parameters following different routes of administration in animal models meliordiscovery.com. For instance, studies in mice have been used to calculate parameters such as Vd, half-life (distribution and elimination phases), AUC, clearance, and bioavailability for other compounds meliordiscovery.com.

Pharmacokinetic parameters determined in preclinical species are often used to predict human pharmacokinetic parameters nih.gov.

Protein Binding Characteristics in Preclinical Plasma

Plasma protein binding refers to the extent to which a drug binds to proteins in the blood plasma pharma-industry-review.com. This binding is significant because only the unbound fraction of the drug is generally considered to be available to exert pharmacological effects and be subject to metabolism and excretion pharma-industry-review.com.

One search result indicated that the protein plasma binding of this compound was 25.9% portico.org. This suggests a relatively low level of protein binding in the tested system, which would imply a larger fraction of the drug is free in the plasma. Plasma protein binding is a crucial factor in drug discovery as it impacts bioavailability, clearance, and distribution pharma-industry-review.com. Studies often assess protein binding across different species to understand potential differences in drug disposition nih.gov. Human serum albumin and α1-acid glycoprotein (B1211001) are two primary proteins responsible for drug binding in plasma pharma-industry-review.com.

Ancremonam S Significance in Combating Antimicrobial Resistance Amr

Addressing the Global Health Threat of Carbapenem-Resistant Organisms

Carbapenem-resistant Enterobacteriaceae (CRE) represent a critical priority pathogen group due to their resistance to carbapenems, often considered last-resort antibiotics, and the limited available treatment options. mdpi.comcdc.gov Resistance in CRE is frequently a complex interplay of mechanisms, including the production of hydrolytic enzymes like β-lactamases and alterations in membrane permeability and efflux systems. mdpi.com

Ancremonam has demonstrated activity against CRE. guidetopharmacology.orgmedkoo.com A key characteristic contributing to its potential against these challenging pathogens is its stability against a broad spectrum of β-lactamases, including both metallo-β-lactamases (MBLs) and serine β-lactamases (SBLs). guidetopharmacology.orgasm.orgmedkoo.com This is a crucial advantage, as many existing monobactams, such as aztreonam (B1666516), while stable against MBLs, are often susceptible to hydrolysis by SBLs, which are frequently co-expressed in clinical isolates harboring MBLs. medkoo.com Research indicates this compound's activity against prevalent carbapenemases found in CRE, including KPC (a serine carbapenemase), NDM, VIM, IMP (metallo-β-lactamases), and OXA-48 (a class D carbapenemase). mdpi.comasm.org

Pre-clinical studies have provided evidence of this compound's efficacy against resistant strains. In murine models, this compound was effective against Klebsiella pneumoniae strains producing either KPC-2 or NDM-1. researchgate.net Further in vivo studies in murine thigh infection and ascending pyelonephritis models demonstrated this compound's efficacy against various strains of Escherichia coli and Klebsiella pneumoniae harboring different ESBL, MBL, and SBL resistance genes. portico.org

Minimum Inhibitory Concentration (MIC) data from research highlights this compound's potency against various resistant isolates. The following table presents representative MIC data for this compound against select E. coli and K. pneumoniae strains with defined resistance mechanisms:

Strain/IsolateResistance Mechanism(s)This compound MIC (µg/mL)Aztreonam MIC (µg/mL)Meropenem (B701) MIC (µg/mL)
E. coli Wild typeWild type0.060.060.015
E. coli KPC-2KPC-20.125> 642
E. coli NDM-1NDM-10.125> 64> 64
E. coli OXA-48OXA-480.125> 6416
K. pneumoniae Wild typeWild type0.060.1250.06
K. pneumoniae OXA-48OXA-480.5> 6416
K. pneumoniae SHV-12, KPC-11SHV-12, KPC-112> 6416
Enterobacteriaceae clinical isolates (n=88)Various (CRE)2> 6432

Data derived from reference portico.org. Note: MIC values represent the concentration required to inhibit visible bacterial growth.

This data illustrates this compound's ability to inhibit bacterial growth at low concentrations, even in the presence of carbapenemases that render other β-lactams like meropenem ineffective. portico.org

Role in the Future Development Pipeline of Antibacterial Agents

This compound is positioned within the pipeline of antibacterial agents under clinical development, specifically targeting drug-resistant infections caused by priority pathogens. nih.govwho.intwho.intwho.int It is currently in Phase 2 clinical evaluation. guidetopharmacology.orgspringer.commdpi.comportico.orgwho.intnih.gov

The rationale behind this compound's development is considered innovative. mdpi.com As a derivative of aztreonam, its design aimed to maintain the intrinsic stability of monobactams against MBLs while simultaneously achieving activity against SBLs through pharmacomodulation. mdpi.com This dual activity against both major classes of carbapenemases addresses a significant gap in the treatment of infections caused by CRE that co-express these enzymes.

Clinical trials investigating this compound for complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI) were previously paused due to a change in the developing sponsor. guidetopharmacology.orgdrugbank.comdrugbank.com However, the new sponsor, Boston Pharmaceuticals, has indicated that clinical development is expected to continue. guidetopharmacology.orgspringer.com Its progression through clinical trials signifies its potential contribution to the future therapeutic arsenal (B13267) against resistant Gram-negative bacteria.

Strategies for Overcoming Bacterial Defense Mechanisms (e.g., Permeability, Efflux Systems)

Bacterial resistance to antibiotics is mediated by a variety of defense mechanisms, including enzymatic inactivation, reduced membrane permeability, and active efflux systems that pump antibiotics out of the cell. nih.govfrontiersin.orgbham.ac.ukmdpi.com

This compound's primary strategy for overcoming bacterial defenses, particularly in the context of β-lactam resistance, lies in its inherent stability against a wide range of β-lactamases. guidetopharmacology.orgmdpi.comasm.org By resisting hydrolysis by Class A (including ESBLs and KPC), Class B (MBLs like NDM, VIM, IMP), Class C (AmpC), and Class D (including OXA-48-like) enzymes, this compound can reach and interact with its bacterial target, penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. springer.commdpi.comasm.org This enzymatic stability directly counters a major mechanism of resistance employed by CRE and other resistant Gram-negative bacteria. mdpi.comasm.org

Future Research Avenues and Challenges in Ancremonam Development

Exploration of Novel Combinations with β-Lactamase Inhibitors

A key area of future research involves exploring novel combinations of Ancremonam with β-lactamase inhibitors. While this compound itself demonstrates stability against a range of β-lactamases, including Class A (ESBL, KPC), B (IMP, VIM, NDM), C (AmpC), and D (OXA-48-like) enzymes, combining it with other inhibitors could potentially broaden its spectrum of activity or enhance its potency against highly resistant strains. asm.org The strategy of combining β-lactam antibiotics with β-lactamase inhibitors is a common approach to combat resistance, and novel combinations are continuously being investigated. nih.govmdpi.com For instance, combinations like aztreonam (B1666516)/avibactam (B1665839) are being explored for treating infections caused by MBL-producing Enterobacteriaceae, where avibactam protects aztreonam from coexisting ESβLs and AmpC. mdpi.com Research into bridged monobactams, a class to which this compound belongs, has shown synergy when tested in combination with β-lactamase-labile antibiotics against strains producing large amounts of class C β-lactamases. researchgate.net This suggests that specific combinations could decrease the minimal inhibitory concentration of the partner antibiotic. researchgate.net

Deeper Elucidation of Mechanistic Nuances and Resistance Pathways

Understanding the precise mechanistic nuances of this compound's action and the potential pathways through which bacteria might develop resistance is crucial for its long-term effectiveness. This compound is a derivative of aztreonam, a monobactam that exhibits some activity against MβLs. mdpi.com The development of this compound aimed to preserve this inhibitory property against MβLs like NDM, VIM, and IMP, while also achieving activity against SβLs such as KPC and OXA-48 enzymes through pharmacomodulation. mdpi.com Further research is needed to fully elucidate how this compound interacts with the diverse array of β-lactamases and penicillin-binding proteins (PBPs) to inform strategies for overcoming potential resistance development. While monobactams are intrinsically stable to MBLs, existing ones like aztreonam can be affected by serine β-lactamases often co-expressed in clinical isolates. researchgate.net Understanding the specific interactions of this compound with these enzymes will be vital. Research into the mechanisms of bacterial resistance, such as drug inactivation by enzymes like β-lactamase or target alteration, provides a framework for studying potential this compound resistance pathways. nih.gov

Development of Biosynthetic Routes and Chemical Biology Approaches for Analogs

Exploring biosynthetic routes and employing chemical biology approaches are promising avenues for developing this compound analogs with potentially improved properties. Non-proteinogenic α,β-diamino acids, such as L-2,3-diaminopropionate (L-Dap), form the structural backbone of the azetidinone warhead in monobactams like this compound. rsc.org While synthetic routes exist, exploring directed monobactam biosynthesis using mutant bacterial strains deficient in native precursor supply, an approach known as mutasynthesis, could allow for the incorporation of unnatural substrates and expand structural diversity. rsc.org This method has been successful in modifying established drugs. rsc.org Access to functionalized diamino acid building blocks through biosynthesis and synthetic chemistry can provide a wider chemical space for developing bioactive compounds. rsc.organtheia.bio Chemical biology tools, such as synthetic sugar analogs, are already being used to probe and manipulate biological systems and could potentially be applied to understanding or modifying bacterial targets relevant to this compound activity. nih.govlongdom.org Combining synthetic biology and synthetic chemistry can unlock a larger chemical space for drug discovery and development, particularly for complex molecules like antibiotics. antheia.bio

Innovation in Delivery Systems for Targeted Research Applications

Innovation in delivery systems could play a role in targeted research applications of this compound, potentially improving its efficacy or reducing off-target effects in experimental settings. Targeted drug delivery systems, particularly those utilizing nanoparticles, are an area of active research in enhancing the precision of therapeutic interventions by delivering compounds to specific sites. jneonatalsurg.comopenaccessjournals.com While research on this compound's delivery systems is not specifically detailed in the provided context, advancements in nanoparticle-based delivery, which can improve drug solubility, bioavailability, and stability while enabling controlled release and targeted delivery, could be explored for this compound in research contexts. jneonatalsurg.comopenaccessjournals.comdovepress.com These systems can be engineered to encapsulate drugs and selectively deliver them to intended sites, minimizing exposure to healthy tissues. openaccessjournals.com Strategies like surface modification of nanoparticles with targeting moieties or utilizing stimuli-responsive release mechanisms are being developed to enhance targeted delivery. jneonatalsurg.comopenaccessjournals.com Such approaches could be valuable in research to study this compound's effects on specific bacterial populations or within particular biological niches.

Q & A

Q. What is the established mechanism of action of Ancremonam, and what experimental methodologies are employed to elucidate its target specificity?

this compound, a monobactam antibiotic, inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Methodologies to confirm its mechanism include:

  • β-lactam binding assays to quantify affinity for specific PBPs .
  • Time-kill curve analysis to assess bactericidal activity under controlled conditions .
  • Gene knockout studies in model organisms (e.g., E. coli) to validate target specificity .

Q. What standardized protocols exist for the synthesis and purification of this compound in laboratory settings?

Synthesis typically follows β-lactam core functionalization. Key steps include:

  • Ring-opening reactions of β-lactam precursors under anhydrous conditions .
  • Chromatographic purification (e.g., HPLC with C18 columns) to isolate >95% pure product .
  • Crystallization optimization using solvent systems like ethanol-water mixtures for structural validation .

Q. What validated analytical techniques (e.g., HPLC-MS, NMR) are essential for characterizing this compound's chemical stability under varying pH conditions?

Stability studies require:

  • HPLC-MS to monitor degradation products in simulated gastric/intestinal fluids .
  • pH-dependent kinetic assays to calculate hydrolysis rates at 37°C .
  • 2D-NMR (e.g., COSY, HSQC) to identify structural modifications in acidic/basic environments .

Q. What microbial susceptibility testing frameworks are recommended for establishing this compound's spectrum of activity?

Follow CLSI/EUCAST guidelines:

  • Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-negative panels .
  • Disk diffusion assays with zone-of-inhibition measurements for rapid screening .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the comparative efficacy of this compound against carbapenem-resistant Enterobacteriaceae using in vitro and in vivo models?

  • In vitro:Use checkerboard assays to assess synergy with β-lactamase inhibitors (e.g., avibactam) .
  • In vivo:Employ neutropenic murine thigh infection models to measure bacterial load reduction after 24-hour dosing .
  • Pharmacodynamic modeling to correlate drug exposure (AUC/MIC) with efficacy .

Q. What analytical strategies are recommended for resolving contradictions in pharmacokinetic data obtained from different preclinical models for this compound?

Address discrepancies via:

  • Physiologically based pharmacokinetic (PBPK) modeling to account for interspecies metabolic differences .
  • Cross-study validation using harmonized dosing regimens and bioanalytical protocols (e.g., LC-MS/MS standardization) .
  • Meta-analysis of published datasets to identify confounding variables (e.g., protein binding variations) .

Q. How should researchers structure hypothesis-driven investigations to determine structure-activity relationships (SAR) in this compound derivatives?

  • Synthetic modifications : Introduce substituents at the N-sulfonate group to assess β-lactamase stability .
  • Molecular docking with PBP3 homologs to predict binding affinity changes .
  • In vitro resistance induction : Serial passage experiments to identify mutations linked to reduced susceptibility .

Q. What methodologies enable comprehensive analysis of resistance development pathways to this compound in Gram-negative pathogens?

  • Whole-genome sequencing of resistant isolates to map mutations in PBPs or efflux pump regulators .
  • Transcriptomic profiling (RNA-seq) to identify upregulated resistance genes (e.g., ampC, mexAB-oprM) .
  • Competitive fitness assays to quantify the cost of resistance mutations in host-mimicking media .

Methodological Considerations for Data Contradictions

Q. How can researchers systematically analyze conflicting reports on this compound's efficacy in biofilm-associated infections?

  • Confounder analysis : Control for biofilm maturity (e.g., 24h vs. 72h biofilms) and extracellular matrix composition .
  • Static vs. dynamic models : Compare efficacy in Calgary Biofilm Devices vs. flow-cell systems .
  • Multivariate regression to isolate variables (e.g., pH, cation concentration) affecting drug penetration .

Q. What statistical frameworks are appropriate for reconciling variability in toxicity profiles observed across this compound studies?

  • Adverse event clustering : Use hierarchical clustering to group toxicity patterns by organ system .
  • Dose-response meta-regression to differentiate dose-dependent vs. idiosyncratic effects .
  • Mechanistic toxicology assays (e.g., mitochondrial toxicity screening) to validate hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ancremonam
Reactant of Route 2
Ancremonam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.